molecular formula C14H18N2O4 B3330550 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate CAS No. 720720-29-6

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate

Cat. No.: B3330550
CAS No.: 720720-29-6
M. Wt: 278.3 g/mol
InChI Key: LBARTVVGGGOKAT-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyridine derivative featuring a fused pyrrolidine ring system. Its structure includes a tert-butyl ester at position 2 and a methyl ester at position 4. The partial saturation of the pyrrolidine ring (1,3-dihydro-2H) confers conformational flexibility compared to fully aromatic systems. Such derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or central nervous system (CNS) therapeutics, where steric bulk (tert-butyl) and ester-protecting groups (methyl) enhance solubility and metabolic stability .

Properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 1,3-dihydropyrrolo[3,4-c]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-7-9-5-11(12(17)19-4)15-6-10(9)8-16/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBARTVVGGGOKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of tert-butyl esters and methyl-substituted pyridine derivatives, followed by cyclization using acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-c]pyridine core .

Scientific Research Applications

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs (tert-butyl esters, pyridine/pyrrolidine cores, or halogen substituents) but differ in ring systems, substituents, and applications:

Compound Name Molecular Formula M.W. Key Substituents Physical Properties (if available) Price (USD/JPY) Source ID
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₀H₂₈FN₃O₄ 393.45 Fluorine, pyrrolidinyl N/A $400–$4,800
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate C₁₄H₂₀FN₃O₂ 281.33 Fluorine, carbamate N/A $400–$4,800
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine C₁₆H₂₆FIN₂OSi 436.38 Iodine, silyl ether N/A $400–$4,800
1-(tert-Butyl) 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate C₁₅H₁₆INO₄ 401.19 Iodine, indole core mp 154–155°C ¥21,400–¥58,700

Detailed Analysis

Core Structure Variations: The target compound’s pyrrolo[3,4-c]pyridine bicyclic system contrasts with the pyridine-pyrrolidine hybrids (e.g., HB613) and the indole core ().

Substituent Effects :

  • Halogens : Fluorine in HB613 and HB614 improves metabolic stability and membrane permeability, whereas iodine in HB615 and the indole derivative () enables cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of halogens in the target compound may limit its utility in such applications .
  • Protecting Groups : The tert-butyl ester in all compounds enhances steric protection of carboxyl groups. However, the methyl ester in the target compound and HB613 offers less steric hindrance than the silyl ether in HB615 or the carbamate in HB614 .

Physical Properties :

  • The indole derivative () has a defined melting point (154–155°C), suggesting higher crystallinity than the pyridine-pyrrolidine analogs, which lack reported melting points. This could influence purification strategies .

Cost and Availability :

  • Pyridine derivatives () are uniformly priced at $400–$4,800, whereas the indole derivative () is significantly more expensive (¥21,400–¥58,700), likely due to its iodine substituent and niche applications .

Research Implications

  • Synthetic Utility : The target compound’s dihydro-pyrrolidine core may serve as a scaffold for CNS-targeted drugs, leveraging its conformational flexibility for receptor binding.
  • Limitations : Lack of halogen substituents reduces its versatility in metal-catalyzed reactions compared to HB615 or the indole derivative.

Notes

  • Contradictions : and use different pricing currencies (USD vs. JPY), complicating direct cost comparisons.
  • Data Gaps: No direct evidence for the target compound’s physical or biological properties was provided; comparisons are inferred from structural analogs.

Biological Activity

2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate (CAS No. 720720-29-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[3,4-c]pyridine core structure with tert-butyl and methyl substituents. The presence of dicarboxylate groups enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrrolo compounds can inhibit tumor cell proliferation. For instance, derivatives similar to this compound have been tested for their antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduced IL-6 and TNF-α production
AntibacterialActivity against various bacteria

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Cytokine Inhibition : The compound may inhibit the signaling pathways involved in the production of inflammatory cytokines.
  • Cell Cycle Arrest : Similar pyrrole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Antimicrobial Action : The structural features may interact with bacterial cell membranes or metabolic pathways, leading to antibacterial effects.

Case Study 1: Antitumor Activity

A study investigating the antiproliferative effects of pyrrolo derivatives found that certain compounds significantly inhibited the growth of human cancer cell lines. The strongest inhibition was observed at higher concentrations (up to 85% inhibition at 100 µg/mL) .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using PBMCs stimulated with anti-CD3 antibodies, several derivatives demonstrated significant inhibition of cytokine production. Derivatives exhibited varying levels of effectiveness; for example, one derivative achieved up to 77% inhibition compared to control treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl) 6-methyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2,6-dicarboxylate

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